![molecular formula C9H15NO B12858280 1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with the molecular formula C9H15NO It is characterized by a cyclopentane ring fused to a pyrrole ring, with two methyl groups and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2-dimethylcyclopentane-1,3-dione with ammonia or primary amines can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]pyrrole derivatives with different substituents, such as:
- 1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-one
- 1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-thiol .
Uniqueness
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]pyrrol-6-ol |
InChI |
InChI=1S/C9H15NO/c1-6-5-7-3-4-8(11)9(7)10(6)2/h5,7-9,11H,3-4H2,1-2H3 |
InChI Key |
AGCUHXCRQJORRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC(C2N1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)
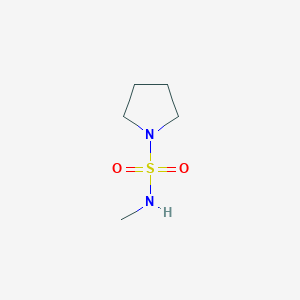
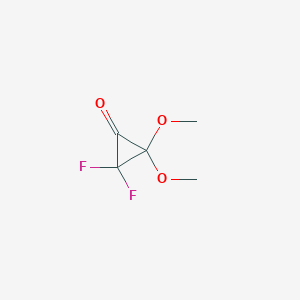

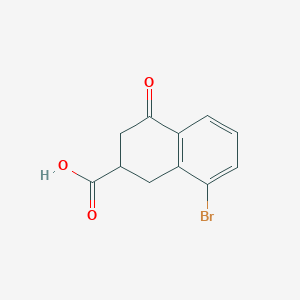


![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
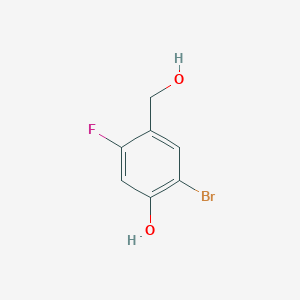
![5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12858246.png)
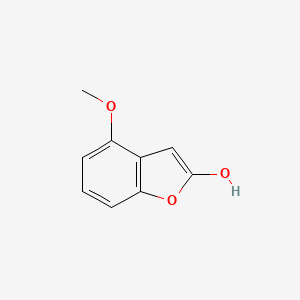
![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
